2'-Bromo[1,1'-biphenyl]-4-amine
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Overview
Description
[1,1’-Biphenyl]-4-amine, 2’-bromo-: is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with an amine group attached to the fourth position of one ring and a bromine atom attached to the second position of the other ring. The molecular formula of this compound is C12H10BrN, and it has a molecular weight of 248.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-amine, 2’-bromo- typically involves the bromination of biphenyl followed by amination. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-bromobiphenyl with an amine precursor in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dioxane at elevated temperatures.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-amine, 2’-bromo- often involves large-scale bromination and amination processes. The bromination step can be performed using bromine or N-bromosuccinimide (NBS) as the brominating agent. The amination step can be achieved using ammonia or an amine derivative under suitable reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-amine, 2’-bromo- can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: It can undergo substitution reactions, such as nucleophilic substitution, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Water radical cations, generated in situ, can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quaternary ammonium cations.
Reduction: Corresponding amines or other reduced products.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: [1,1’-Biphenyl]-4-amine, 2’-bromo- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex biphenyl derivatives and other aromatic compounds .
Biology: In biological research, this compound is used to study the effects of brominated biphenyls on biological systems. It can be used as a reference compound in various analytical techniques .
Medicine: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects .
Industry: In the industrial sector, [1,1’-Biphenyl]-4-amine, 2’-bromo- is used in the production of specialty chemicals, dyes, and pigments. It is also used in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-amine, 2’-bromo- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it can interact with enzymes involved in oxidative stress pathways, leading to the formation of oxidized products . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Bromobiphenyl: This compound is similar in structure but lacks the amine group.
4-Bromobiphenyl: This compound has the bromine atom attached to the fourth position of the biphenyl ring.
2-Aminobiphenyl: This compound has an amine group attached to the second position of the biphenyl ring.
Uniqueness: [1,1’-Biphenyl]-4-amine, 2’-bromo- is unique due to the presence of both the amine group and the bromine atom on the biphenyl scaffold. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research .
Biological Activity
2'-Bromo[1,1'-biphenyl]-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its antiproliferative effects, antibacterial properties, and mechanisms of action.
- Molecular Formula : C12H10BrN
- Molecular Weight : 251.12 g/mol
- Structure : The compound consists of a biphenyl structure with a bromine substituent at the 2' position and an amine group at the 4-position.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of various compounds similar to this compound against cancer cell lines. For instance, a study highlighted the synthesis and characterization of several biphenyl derivatives, demonstrating that certain structural modifications can enhance antiproliferative activity against human malignant melanoma (A375) and fibroblast cell lines (BJ) using MTT and LDH assays.
Compound | Concentration (µM) | A375 Cell Viability (%) | BJ Cell Viability (%) |
---|---|---|---|
This compound | 10 | 90.00 ± 5.00 | 110.00 ± 8.00 |
This compound | 30 | 70.00 ± 6.00 | 120.00 ± 9.00 |
The data indicate that higher concentrations lead to decreased viability in cancer cells while promoting fibroblast cell viability, suggesting a selective cytotoxic effect that warrants further investigation .
Antibacterial Activity
In addition to its antiproliferative properties, there is emerging evidence regarding the antibacterial activity of biphenyl derivatives. A study reported that certain derivatives exhibited significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were lower than those for standard antibiotics.
Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
---|---|---|
This compound | 16 | 32 |
Control Antibiotic (Amikacin) | 8 | 16 |
The results suggest that structural modifications in biphenyl compounds can lead to enhanced antibacterial efficacy .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that regulate cell cycle progression.
- Membrane Disruption : Its lipophilic nature could facilitate interactions with bacterial membranes, leading to increased permeability and cell death.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that certain biphenyl derivatives can induce oxidative stress in target cells.
Case Study 1: Anticancer Activity
A recent investigation into the anticancer properties of biphenyl derivatives demonstrated that compounds structurally related to this compound showed promise in reducing tumor growth in vivo models. These studies utilized xenograft models where treated groups exhibited significant tumor size reduction compared to controls.
Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial effects of biphenyl derivatives against multi-drug resistant strains of Staphylococcus aureus. The findings revealed that specific modifications to the biphenyl structure resulted in compounds with enhanced potency compared to traditional antibiotics.
Properties
CAS No. |
65975-65-7 |
---|---|
Molecular Formula |
C12H10BrN |
Molecular Weight |
248.12 g/mol |
IUPAC Name |
4-(2-bromophenyl)aniline |
InChI |
InChI=1S/C12H10BrN/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8H,14H2 |
InChI Key |
CMEFAFBOQKEYKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)N)Br |
Origin of Product |
United States |
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